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Compound of Interest

Compound Name: 2,6-Dimethylbenzaldehyde

Cat. No.: B072290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethylbenzaldehyde (C₉H₁₀O, CAS No: 1123-56-4), an aromatic aldehyde with significant

applications in chemical synthesis.[1][2] This document details its structural characterization

through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), intended to serve as a vital resource for its identification, purity

assessment, and the elucidation of its role in synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of 2,6-Dimethylbenzaldehyde, typically recorded in a deuterated

solvent such as CDCl₃, reveals distinct signals for the aldehyde, aromatic, and methyl protons.

The significant downfield shift of the aldehyde proton is a key diagnostic feature.[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 s 1H Aldehyde (-CHO)

~7.4 t 1H Aromatic (H-4)

~7.1 d 2H Aromatic (H-3, H-5)

~2.6 s 6H Methyl (-CH₃)

Interpretation:

The singlet at approximately 10.5 ppm is characteristic of the aldehyde proton, which is

significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of

the carbonyl group.[3]

The aromatic region displays a triplet around 7.4 ppm and a doublet around 7.1 ppm,

corresponding to the protons on the benzene ring.

The singlet at roughly 2.6 ppm, integrating to six protons, is indicative of the two equivalent

methyl groups at positions 2 and 6.

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

~192 Carbonyl (C=O)

~140 Aromatic (C-2, C-6)

~134 Aromatic (C-1)

~132 Aromatic (C-4)

~128 Aromatic (C-3, C-5)

~20 Methyl (-CH₃)
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Interpretation:

The signal in the 190-215 δ range is a clear indicator of a carbonyl carbon.[4] For 2,6-
Dimethylbenzaldehyde, this appears around 192 ppm.

The signals between 128 and 140 ppm correspond to the aromatic carbons.

The peak at approximately 20 ppm is attributed to the two equivalent methyl carbons.

A standard protocol for acquiring high-quality NMR spectra of 2,6-Dimethylbenzaldehyde is as

follows:

Sample Preparation: Approximately 5-25 mg of 2,6-Dimethylbenzaldehyde is dissolved in a

suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[5][6] A small

amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). For ¹³C

NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio

in a reasonable time.[6]

Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then

tuned, and the magnetic field is shimmed to ensure homogeneity.[7]

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key

parameters include an appropriate spectral width, an acquisition time of around 4 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to simplify the

spectrum to single lines for each unique carbon. For molecules of this size, a 30° pulse angle

and a 4-second acquisition time with no additional relaxation delay are often recommended.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

The FT-IR spectrum of 2,6-Dimethylbenzaldehyde exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~2860 & ~2760 Weak-Medium
Aldehyde C-H Stretch (Fermi

doublet)[4]

~1700 Strong C=O Carbonyl Stretch

~1600-1450 Medium Aromatic C=C Ring Stretch

~3000-2850 Medium C-H Stretch (methyl groups)

Interpretation:

The most prominent feature in the IR spectrum is the strong absorption band around 1700

cm⁻¹, which is characteristic of the C=O stretch of the aldehyde.[5] For aromatic aldehydes,

this peak is typically found between 1710-1685 cm⁻¹.[8]

The pair of weak to medium bands around 2860 cm⁻¹ and 2760 cm⁻¹ are diagnostic for the

C-H stretch of an aldehyde.[4] The peak around 2720 cm⁻¹ is particularly useful for

distinguishing aldehydes.[8]

The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of

the aromatic ring.

The bands in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl

groups.[8]

Sample Preparation (ATR): For a solid sample like 2,6-Dimethylbenzaldehyde, Attenuated

Total Reflectance (ATR) is a common and simple technique. A small amount of the solid

sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to

ensure good contact. A background spectrum of the clean crystal is taken first and

automatically subtracted from the sample spectrum.

Spectral Range: The data is typically collected over a range of 4000 to 600 cm⁻¹.[9]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of the compound.

The electron ionization (EI) mass spectrum of 2,6-Dimethylbenzaldehyde shows a distinct

fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment Ion

134 High [M]⁺ (Molecular Ion)

133 High [M-H]⁺

105 Medium [M-CHO]⁺

77 Medium [C₆H₅]⁺

Interpretation:

The molecular ion peak [M]⁺ at m/z 134 corresponds to the molecular weight of 2,6-
Dimethylbenzaldehyde (C₉H₁₀O).[1][10]

A prominent peak is often observed at m/z 133, which results from the loss of a hydrogen

atom from the aldehyde group to form a stable acylium ion ([M-H]⁺).[11]

The loss of the entire aldehyde group (CHO) can lead to a peak at m/z 105.

Further fragmentation can result in the formation of a phenyl cation at m/z 77.[11]

Sample Preparation: A dilute solution of 2,6-Dimethylbenzaldehyde is prepared in a volatile

organic solvent like dichloromethane or methanol.

Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is

vaporized and separated from the solvent and any impurities on a capillary column (e.g., a

DB-5ms column).[12]

Oven Program: A typical temperature program might start at a lower temperature and

ramp up to ensure separation. For example, hold at 50°C for 2 minutes, then ramp at
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10°C/min to 250°C.[12]

Mass Spectrometry (MS):

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Ionization (EI) at 70 eV.[12][13]

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and

detected.

Mass Range: The instrument scans a mass range, for instance, from m/z 40 to 300, to

detect the molecular ion and its fragments.[13]

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic identification and

characterization of an organic compound such as 2,6-Dimethylbenzaldehyde.

General Workflow for Spectroscopic Analysis of 2,6-Dimethylbenzaldehyde

Sample:
2,6-Dimethylbenzaldehyde

IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(GC-MS)

Functional Groups ID'd
(C=O, C-H aldehyde)

Structural Framework
(Proton & Carbon Env.)

Molecular Weight &
Fragmentation Pattern

Structure Elucidation &
Confirmation
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Click to download full resolution via product page

Caption: Workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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